REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6](C(C#N)=[CH:9][N:10]=2)[CH:7]=1.[OH-:13].[Na+].[CH3:15][CH2:16][OH:17]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:15]([C:16]([OH:13])=[O:17])=[CH:9][N:10]=2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by rotary evaporator under reduced pressure
|
Type
|
ADDITION
|
Details
|
Subsequently, the crude solid was diluted with water
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice-bath
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
the solid was dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Subsequently, the collected solid was further dried over P2O5 under high vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |